N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluoro-N-isobutylbenzamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluoro-N-isobutylbenzamide is a complex organic compound characterized by its unique structure, which includes a difluorobenzamide moiety and a dioxidotetrahydrothiophene ring
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, causing them to open and allow potassium ions to flow into the cell. This inward flow of potassium ions hyperpolarizes the cell, reducing its excitability .
Biochemical Pathways
The activation of GIRK channels by this compound affects several biochemical pathways. These channels play a key role in regulating heart rate and are involved in numerous physiological processes such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator . It also exhibits improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by this compound leads to a decrease in cell excitability. This can result in various effects depending on the specific type of cell and the physiological context .
Biochemical Analysis
Biochemical Properties
The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluoro-N-isobutylbenzamide interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells . The compound has been identified as a potent and selective GIRK1/2 activator .
Cellular Effects
The compound this compound, as a GIRK channel activator, can influence cell function by modulating the activity of these channels . The GIRK channels play a key role in regulating heart rate and are broadly expressed in the brain as well as numerous locations in the periphery including the heart, and endocrine tissues .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with GIRK channels . The compound acts as a GIRK channel activator, influencing the activity of these channels and thereby affecting cellular excitability .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied . The compound has been found to display nanomolar potency as a GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluoro-N-isobutylbenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of fluorine atoms and the dioxidotetrahydrothiophene ring make it a versatile substrate for different chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluoro-N-isobutylbenzamide has shown potential as a bioactive molecule. It can be used to study biological processes and pathways, as well as to develop new therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.
Industry: In industry, this compound can be utilized in the production of advanced materials and chemicals. Its unique properties can enhance the performance of various products, such as polymers and coatings.
Comparison with Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide
N-(1,1-dioxidotetrahydrothiophen-3-yl)adamantane-1-carboxamide
N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide
Uniqueness: N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluoro-N-isobutylbenzamide stands out due to its difluorobenzamide structure and the presence of the dioxidotetrahydrothiophene ring. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2,6-difluoro-N-(2-methylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO3S/c1-10(2)8-18(11-6-7-22(20,21)9-11)15(19)14-12(16)4-3-5-13(14)17/h3-5,10-11H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHGNYGWCGLJDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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